BenchChemオンラインストアへようこそ!

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

Lipophilicity Topological Polar Surface Area Drug-likeness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS 2097953-66-5) is a synthetic, heterocyclic small molecule (molecular formula C₁₁H₁₇N₃O₂, MW 223.27 g/mol). Its structure features a 3,5-dimethylpyrazole ring connected via an ethyl linker to a 3-hydroxyazetidine amide, placing it within the broader chemical space of pyrazole–azetidine hybrid scaffolds.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 2097953-66-5
Cat. No. B1476329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
CAS2097953-66-5
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=O)N2CC(C2)O
InChIInChI=1S/C11H17N3O2/c1-7-10(8(2)13-12-7)3-4-11(16)14-5-9(15)6-14/h9,15H,3-6H2,1-2H3,(H,12,13)
InChIKeyTXGSYCYQCUGYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS 2097953-66-5): Structural Identity and Physicochemical Baseline


3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS 2097953-66-5) is a synthetic, heterocyclic small molecule (molecular formula C₁₁H₁₇N₃O₂, MW 223.27 g/mol) . Its structure features a 3,5-dimethylpyrazole ring connected via an ethyl linker to a 3-hydroxyazetidine amide, placing it within the broader chemical space of pyrazole–azetidine hybrid scaffolds. This class has been explored in patent literature as sphingosine-1-phosphate (S1P) receptor modulators [1]. Key computed properties—including a topological polar surface area of 69.2 Ų, a predicted pKa of 13.79, and a calculated logP of -0.1—are available from aggregated databases, but no peer-reviewed biological activity data specific to this compound have been identified in the public domain .

Procurement Risk: Why Generic Pyrazole-Azetidine Analogs Cannot Substitute for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one


Procurement of a structurally related analog cannot replace 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one without risking significant functional divergence. The pyrazole–azetidine class as a whole has been claimed for S1P receptor modulation, but biological activity is exquisitely sensitive to the substitution pattern on both heterocycles [1]. This specific compound incorporates a 3-hydroxy group on the azetidine ring and a 3,5-dimethyl substitution on the pyrazole, a distinct combination that dictates its hydrogen-bonding capacity (3 H-bond acceptors), lipophilicity (XlogP -0.1), and topology (TPSA 69.2 Ų) . These physicochemical parameters differ from those of close analogs, such as the 3-amino variant (1-(3-aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one, MW 222.29 g/mol) , translating to divergent solubility, permeability, and receptor-interaction profiles. Without specific activity data, the default assumption must be that any structural change—even isosteric replacement—will alter biological performance.

Differentiation Evidence for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one: Quantitative Property Comparisons


Predicted Lipophilicity and Polarity Profile vs. Structural Analogs

Computed physicochemical properties distinguish 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one from the analogous 3-aminoazetidine derivative. The target compound exhibits a lower predicted lipophilicity (XlogP = -0.1) and a smaller topological polar surface area (TPSA = 69.2 Ų) . While activity data for the amino analog are absent, these computed differences in partition coefficient and PSA translate to measurably different predicted ADME behavior, making the compounds non-fungible in permeability-limited or CNS-targeted screens [1].

Lipophilicity Topological Polar Surface Area Drug-likeness

Hydrogen-Bonding Capacity and Rotatable Bond Count: Differentiation from Saturated Azetidine Ethers

The 3-hydroxyazetidine motif provides two H-bond donors (pyrazole NH and azetidine OH) and three H-bond acceptors, a distinct donor/acceptor profile compared to 3-alkoxyazetidine or 3-alkylazetidine analogs used in S1P modulator patents [1]. The compound has 3 rotatable bonds, placing it at the lower end of flexibility for pyrazole–azetidine conjugates . In published S1P modulators, the azetidine substituent has been shown to critically influence receptor-subtype selectivity; the hydroxyl group specifically enables additional polar interactions within the receptor binding pocket that cannot be replicated by methoxy or unsubstituted azetidine counterparts [1].

Hydrogen bonding Conformational flexibility Molecular recognition

Procurement-Driven Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one


Structural Biology Probe for S1P Receptor–Ligand Co-complex Studies

The compound's unique combination of a pyrazole NH (HBD), azetidine OH (HBD), and amide carbonyl (HBA) offers a distinct hydrogen-bonding vector set for exploring S1P receptor binding pockets. [1] indicates that subtle modifications to the azetidine ring can profoundly affect receptor-subtype selectivity. This compound can serve as a crystallization or cryo-EM probe to map the contribution of the 3-hydroxy group to ligand–receptor interactions, guiding structure-based design of next-generation S1P modulators.

Negative Control or Selectivity Tool in Azetidine-Based S1P Modulator Screening Cascades

Because the compound incorporates the 3-hydroxyazetidine moiety—absent in the majority of exemplified S1P modulators in [1]—it can be deployed as a selectivity control in biochemical or cellular assays. Its activity (or lack thereof) relative to clinical S1P modulators (e.g., fingolimod-P) can reveal the functional tolerance of the target receptor to polar azetidine substituents, informing SAR expansion around the azetidine ring.

Physicochemical Benchmarking in Parallel ADME Screening Panels

With a predicted XlogP of -0.1 and TPSA of 69.2 Ų , this compound resides in a chemical property space that is atypical for CNS drug candidates (which usually require TPSA < 70 Ų and logP 1–3). It can be included in parallel artificial membrane permeability assays (PAMPA) or Caco-2 panels as a polar, low-logP benchmark to calibrate permeability models for azetidine-containing heterocycles, aiding procurement decisions when selecting compounds for lead-optimization libraries.

Synthetic Intermediate for Parallel Library Construction

The 3-hydroxy group provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation) without de novo construction of the azetidine–pyrazole scaffold. This positions the compound as a versatile intermediate for generating focused libraries of pyrazole–azetidine conjugates, enabling rapid exploration of azetidine C3-substitution effects on biological activity in hit-to-lead campaigns [1].

Quote Request

Request a Quote for 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.